REACTION_CXSMILES
|
[F:1][C:2]1[C:9]([OH:10])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5].Br[CH2:12][CH:13]([CH3:15])[CH3:14].C([O-])([O-])=O.[K+].[K+]>CC#N>[F:1][C:2]1[C:9]([O:10][CH2:12][CH:13]([CH3:15])[CH3:14])=[CH:8][CH:7]=[CH:6][C:3]=1[C:4]#[N:5] |f:2.3.4|
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C#N)C=CC=C1O
|
Name
|
|
Quantity
|
0.699 mL
|
Type
|
reactant
|
Smiles
|
BrCC(C)C
|
Name
|
|
Quantity
|
1.008 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
13.89 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
with stirring overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A 100 mL round bottom flask was charged with a magnetic stir bar
|
Type
|
CUSTOM
|
Details
|
The mixture was then placed in an oil bath
|
Type
|
TEMPERATURE
|
Details
|
This mixture was then cooled to rt
|
Type
|
FILTRATION
|
Details
|
filtered through a bed of Celite
|
Type
|
CUSTOM
|
Details
|
The crude material was purified via silica gel chromatography (40 g)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC=C1OCC(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.61 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |